molecular formula C16H24ClNO B1427719 2-(3-Methoxyphenyl)-N,N-dimethyl-1-cyclohexene-1-methanamine hydrochloride CAS No. 66170-32-9

2-(3-Methoxyphenyl)-N,N-dimethyl-1-cyclohexene-1-methanamine hydrochloride

Cat. No. B1427719
CAS RN: 66170-32-9
M. Wt: 281.82 g/mol
InChI Key: HRDKNHRQACZKLL-UHFFFAOYSA-N
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Description

The compound “2-(3-Methoxyphenyl)-N,N-dimethyl-1-cyclohexene-1-methanamine hydrochloride” is a complex organic molecule. It contains a cyclohexene ring, which is a six-membered carbon ring with one double bond. Attached to this ring is a methanamine group (a primary amine), which has been further substituted with two methyl groups (making it a tertiary amine). The compound also contains a methoxyphenyl group, which consists of a phenyl ring (a six-membered carbon ring) with a methoxy group attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexene ring, the methoxyphenyl group, and the tertiary amine would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its structure and the conditions under which it is stored or used. The cyclohexene ring might undergo reactions typical of alkenes, such as addition reactions. The tertiary amine might undergo reactions with acids or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and methoxy groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of complex chemical structures, like 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one. This synthesis involves intricate chemical reactions and is characterized by X-ray single-crystal diffraction to understand its crystal structure (Shi et al., 2007).

Application in Synthesis of Steroid Compounds

  • It plays a role in the synthesis of steroid compounds and related substances. For instance, its reaction with 1,3-cyclohexanedione in the presence of alkali yields crucial intermediates for synthesizing steroid analogs (Nazarov & Zavyalov, 1956).

Photochemical Studies

  • The compound has been investigated in photochemical studies, particularly concerning the generation and reactivity of aryl cations from aromatic halides. This research provides insights into its behavior under specific photochemical conditions (Protti et al., 2004).

Chemical Synthesis Routes

  • There are various synthesis routes involving this compound, as demonstrated in studies that explore its potential as an analgesic compound. These routes typically involve multiple chemical transformations and are crucial for understanding its chemical versatility (Bruderer & Bernauer, 1983).

Preparation of Related Substances

  • It is used in the preparation of related substances, like in the quality control of antidepressants. These studies involve the synthesis and structural confirmation of various related chemical entities (Hong Haiwen, 2013).

Catalysis and Oxidation Studies

  • This compound has been involved in studies concerning catalysis and selective oxidation of alkanes. This illustrates its potential application in chemical reactions that require specific catalytic properties (Sankaralingam & Palaniandavar, 2014).

Neurochemical Profile in Antidepressants

  • Although it is requested to exclude information related to drug use, it is notable that this compound has been studied for its neurochemical profile in the context of antidepressants. This research is pivotal in understanding the biochemical pathways involved (Muth et al., 1986).

Synthesis of Novel Polymeric Materials

  • The compound is also used in the synthesis of novel polymeric materials, such as polyphenylenevinylene with triarylamine pendant groups. This is significant in materials science for creating new polymeric substances (Kurata, Pu, & Nishide, 2007).

Metabolic Studies

  • In metabolic studies, it has been used to understand the in vivo metabolism of psychoactive substances in animals. These studies are essential for pharmacokinetics and toxicology (Kanamori et al., 2002).

Novel Pharmaceutical Applications

  • It is instrumental in the synthesis of novel pharmaceutical compounds with potential therapeutic applications, such as H2-blocking activity. This highlights its role in creating new medicinal compounds (Hanaee & Rashidi, 1990).

Crystal Structure Analysis

  • Crystal structure analysis of derivatives involving this compound has been conducted to understand their molecular packing. This is crucial in the field of crystallography and materials science (Bolte, Degen, & Rühl, 2001).

Safety And Hazards

As with any chemical compound, handling “2-(3-Methoxyphenyl)-N,N-dimethyl-1-cyclohexene-1-methanamine hydrochloride” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry .

properties

IUPAC Name

1-[2-(3-methoxyphenyl)cyclohexen-1-yl]-N,N-dimethylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3;/h6,8-9,11H,4-5,7,10,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDKNHRQACZKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(CCCC1)C2=CC(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-N,N-dimethyl-1-cyclohexene-1-methanamine hydrochloride

CAS RN

66170-32-9
Record name 1,2-Dehydro tramadol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DEHYDRO TRAMADOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV2T2JT9YX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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